Taziprinone

Antitussive pharmacology Site of action Peripheral cough receptor

Taziprinone (INN; CAS 79253-92-2, UNII: MVC7EI41TU) is a synthetic small-molecule antitussive agent belonging to the beta-amino acid and dibenzofuran chemical class, with molecular formula C₂₂H₃₁N₃O₃ and molecular weight 385.5 g/mol. Its IUPAC name is N-[(4R,4aR,9bS)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-3-(4-methylpiperazin-1-yl)propanamide.

Molecular Formula C22H31N3O3
Molecular Weight 385.5 g/mol
CAS No. 79253-92-2
Cat. No. B1615757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaziprinone
CAS79253-92-2
Molecular FormulaC22H31N3O3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C
InChIInChI=1S/C22H31N3O3/c1-15-4-5-18-16(14-15)22(2)8-6-17(26)20(21(22)28-18)23-19(27)7-9-25-12-10-24(3)11-13-25/h4-5,14,20-21H,6-13H2,1-3H3,(H,23,27)/t20-,21-,22-/m0/s1
InChIKeyIQRFTIWMGLZYTL-FKBYEOEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taziprinone (CAS 79253-92-2): Procurement-Grade Characterization of a Dibenzofuran Antitussive and SARS-CoV-2 Mpro Ligand Candidate


Taziprinone (INN; CAS 79253-92-2, UNII: MVC7EI41TU) is a synthetic small-molecule antitussive agent belonging to the beta-amino acid and dibenzofuran chemical class, with molecular formula C₂₂H₃₁N₃O₃ and molecular weight 385.5 g/mol [1]. Its IUPAC name is N-[(4R,4aR,9bS)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-3-(4-methylpiperazin-1-yl)propanamide [2]. The compound was assigned an INN in 1982 (p-INNList-48) and is classified pharmacologically as a respiratory system antitussive . The dihydrochloride salt form, known as RU-20201 or Azipranone (CAS 58322-91-1), has been characterized in peer-reviewed pharmacological and pharmacokinetic studies [3]. Taziprinone has also been identified through in silico screening as a ligand for the SARS-CoV-2 main protease (Mpro) with computationally predicted binding affinity [4]. The compound is available from select research chemical suppliers primarily for non-human investigational use, frequently requiring custom synthesis with lead times of 2–4 months .

Why Generic Antitussive Substitution Fails: Taziprinone's Peripheral Mechanism and Non-Opioid Pharmacology Distinguish It from Codeine-Class Agents


Taziprinone cannot be substituted with codeine, dextromethorphan, or other centrally acting antitussives because its mechanism of action is fundamentally different: it acts peripherally at the cough receptor level in the tracheobronchial mucosa rather than through central nervous system (CNS) mu-opioid receptor engagement or NMDA receptor antagonism [1]. The dihydrochloride salt RU-20201 was shown to lack CNS effects, respiratory depression, analgesic activity, and anti-inflammatory properties—all of which are hallmarks of codeine and opioid-derived antitussives [2]. Intracerebral administration of RU-20201 produced no antitussive effect, directly confirming the absence of a central component, whereas codeine phosphate exerts its antitussive action predominantly through central mechanisms [3]. Furthermore, within the aminotetra- and hexahydrodibenzofuran series, the 4-methylpiperazin-1-ylpropionamide substituent (the exact Taziprinone scaffold) was identified as the optimal structural motif; no analog among the numerous variants synthesized exceeded its activity, meaning that even closely related dibenzofuran congeners cannot serve as equipotent replacements [4]. These pharmacological and structure-activity distinctions carry direct consequences for experimental design, toxicity profiles, and intended applications, making blind generic substitution scientifically invalid.

Taziprinone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision Support


Peripheral Antitussive Mechanism Confirmed by Negative Intracerebral Administration: Taziprinone (RU-20201) vs. Codeine Phosphate Site-of-Action Differentiation

RU-20201 (the dihydrochloride salt of Taziprinone) was evaluated for central antitussive activity via intracerebral administration into the vertebral artery of lightly anesthetized dogs. At doses of 1–10 mg administered directly toward the brain, RU-20201 produced no antitussive effect against coughing elicited by electrical stimulation of the central cut end of the superior laryngeal nerve; instead, a stimulative effect on respiration, particularly respiratory rate, was observed [1]. In contrast, codeine phosphate suppresses cough through a well-established central mechanism. This negative result definitively localizes Taziprinone's antitussive activity to the peripheral cough receptor level, distinguishing it from all centrally acting antitussives [1].

Antitussive pharmacology Site of action Peripheral cough receptor

Absence of CNS Effects and Respiratory Depression: RU-20201 vs. Codeine Pharmacological Profile Comparison

In a comprehensive pharmacological profiling study, RU-20201 (Taziprinone dihydrochloride) was directly compared to codeine. RU-20201 demonstrated antitussive potency comparable to codeine but was devoid of any apparent CNS effects and did not depress the respiratory system. Additionally, RU-20201 had no adverse effect on the gastrointestinal tract and possessed no analgesic or anti-inflammatory properties; only at very high doses was a local anesthetic effect observed [1]. This profile contrasts sharply with codeine, which carries known liabilities of respiratory depression, constipation, sedation, and analgesic activity mediated through mu-opioid receptor agonism.

CNS safety Respiratory depression Antitussive selectivity

MM-GBSA Binding Affinity to SARS-CoV-2 Mpro: Taziprinone vs. Co-Crystalized Inhibitor XF7 Benchmark

In a 2022 in silico study, the T3DB toxin database was virtually screened against SARS-CoV-2 main protease (Mpro). Over 200 ns molecular dynamics (MD) simulations with MM-GBSA binding energy estimation, Taziprinone (T3D2378) demonstrated a binding energy of −50.1 kcal/mol, exceeding the co-crystalized inhibitor XF7 which registered −43.7 kcal/mol—a ΔΔG advantage of −6.4 kcal/mol in favor of Taziprinone [1]. Among the three top-performing toxins, philanthotoxin (T3D2489; −58.9 kcal/mol) and azaspiracid (T3D2672; −55.9 kcal/mol) showed higher affinities, while Taziprinone outperformed the crystallographic benchmark XF7 by approximately 14.7% in computed binding energy. Taziprinone's interaction involved two hydrogen bonds with GLN189 (2.32 Å) and GLU166 (1.85 Å) [1].

SARS-CoV-2 Main protease (Mpro) In silico drug screening

Structure-Activity Relationship Optimization: Taziprinone (Compound 28) as the Activity Ceiling in the Aminodibenzofuran Series

In a systematic SAR study by Matharu et al. (1977), two series of amino-substituted tetra- and hexahydrodibenzofurans were synthesized and tested for antitussive activity in guinea pigs using electrical vagus nerve stimulation. The 4-methylpiperazin-1-ylpropionamide derivative (compound 28, which corresponds to Taziprinone's core structure) was identified as the most active compound among all analogs tested and was demonstrated to be equipotent with codeine [1]. Critically, extensive structural modifications across numerous analogs failed to yield any compound with antitussive activity exceeding that of compound 28, establishing this scaffold as the activity ceiling within this chemical series [1].

Structure-activity relationship (SAR) Medicinal chemistry Antitussive lead optimization

Human Pharmacokinetic Half-Life: Taziprinone (Azipranone) Exhibits Species-Dependent Elimination with Extended Human t½ of 18–24 Hours

The physiological disposition of ¹⁴C-labeled Azipranone (Taziprinone dihydrochloride) was investigated across four species. In three human volunteers, plasma radioactivity declined with a half-life estimated at 18–24 hours, substantially longer than in rat (~1 h), dog (3–4 h), and baboon (species-matched to human at 18–24 h). Urinary excretion in humans accounted for 53–70% of radioactivity over 96 hours, whereas rats and dogs excreted 50–70% predominantly via feces in the same period [1]. Hepatic microsomal biotransformation was shown to be NADPH- and cytochrome P450-dependent [1]. Plasma Tmax occurred within 20 minutes in rat and 1–2 hours in human, dog, and baboon [1].

Pharmacokinetics ADME Species scaling

Aerosol Route Local Antitussive Activity: Rapid Onset Peripheral Cough Suppression Without Systemic Absorption Requirement

RU-20201 administered as an aerosol (2 mL of a 10% aqueous solution) to unanesthetized cats suppressed mechanically evoked cough for 30 minutes, with the greatest effect on the number of cough efforts. The expiratory component was suppressed more than the inspiratory component, and laryngopharyngeal cough was suppressed to a greater degree than tracheobronchial cough [1]. In a separate study, RU-20201 given by aerosol produced immediate local antitussive activity, with investigators concluding the compound exerts its activity in the lungs by direct inhibition of superficial receptors in the respiratory tract [2]. This aerosol efficacy, achieved without requiring systemic absorption, differentiates Taziprinone from oral/systemic antitussives such as codeine and dextromethorphan.

Inhaled antitussive Local pulmonary delivery Aerosol pharmacology

Taziprinone Procurement Application Scenarios: Evidence-Based Use Cases for Research and Industrial Selection


Peripheral Antitussive Mechanism-of-Action Studies Requiring Exclusion of Central Opioid Confounds

Investigators studying the peripheral sensory neurobiology of cough can utilize Taziprinone as a tool compound that suppresses cough exclusively at the tracheobronchial receptor level without engaging CNS mu-opioid receptors. The definitive evidence from intracerebral administration experiments—where RU-20201 produced zero antitussive effect at 1–10 mg delivered toward the brain —supports its use in protocols requiring pharmacological isolation of peripheral cough pathways. This application is particularly relevant for electrophysiological recordings of vagal afferent C-fibers, isolated tracheal perfusion preparations, and studies where codeine's confounding central analgesic and sedative effects would invalidate experimental interpretation .

SARS-CoV-2 Main Protease (Mpro) Inhibitor Screening and Assay Development Using a Computationally Validated Reference Ligand

Drug discovery teams screening for SARS-CoV-2 Mpro inhibitors can procure Taziprinone as a positive control or reference ligand for biochemical and biophysical assays. Taziprinone's MM-GBSA binding energy of −50.1 kcal/mol—which exceeds the co-crystalized inhibitor XF7 (−43.7 kcal/mol) by 14.7% over 200 ns MD simulations—makes it a computationally robust benchmark for validating fluorescence resonance energy transfer (FRET)-based Mpro enzymatic assays, surface plasmon resonance (SPR) binding studies, and X-ray crystallography soaking experiments . The identified hydrogen bond interactions with GLN189 (2.32 Å) and GLU166 (1.85 Å) provide specific residue-level validation criteria for confirming binding mode reproducibility .

Inhaled Antitussive Formulation Development Leveraging Demonstrated Aerosol Efficacy and Peripheral Lung Receptor Targeting

Pharmaceutical formulation scientists developing inhaled antitussive therapies can use Taziprinone as a reference compound for nebulized or dry powder inhaler (DPI) formulation studies. The experimental demonstration that RU-20201 aerosol (10% aqueous solution, 2 mL) produces immediate cough suppression lasting 30 minutes with predominant effect on laryngopharyngeal cough , combined with its exclusive peripheral mechanism at superficial respiratory tract receptors , provides a validated proof-of-concept for topical pulmonary antitussive delivery. This scenario is supported by the compound's favorable differentiation from systemic antitussives—namely the absence of CNS penetration and respiratory depression —which reduces safety concerns associated with inhaled pulmonary drug delivery.

Pharmacokinetic Bridging Studies Requiring a Long-Half-Life Antitussive Probe with Cross-Species ADME Characterization

Preclinical and translational researchers conducting pharmacokinetic-pharmacodynamic (PK-PD) modeling of antitussive agents can select Taziprinone based on its uniquely comprehensive cross-species ADME dataset. The compound's plasma half-life has been characterized in four species (rat: ~1 h; dog: 3–4 h; baboon and human: 18–24 h), with complete data on absorption (Tmax: 20 min rat, 1–2 h human/dog/baboon), excretion routes (urinary: 53–70% in humans; fecal: 50–70% in rat/dog), biliary elimination, and cytochrome P450-dependent hepatic metabolism . This rich dataset, rare among non-marketed antitussive candidates, enables allometric scaling exercises and physiologically based pharmacokinetic (PBPK) model construction without requiring de novo ADME characterization .

Quote Request

Request a Quote for Taziprinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.